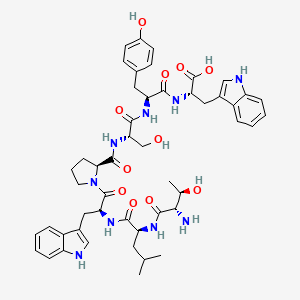![molecular formula C19H13ClO2 B14181237 7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-61-3](/img/structure/B14181237.png)
7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a chemical compound that belongs to the class of naphthopyran derivatives
準備方法
The synthesis of 7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-1,4-naphthoquinone with appropriate aryl aldehydes under acidic conditions, followed by cyclization and chlorination steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
作用機序
The mechanism of action of 7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes .
類似化合物との比較
7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be compared with other naphthopyran derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry for their potential therapeutic applications.
Naphtho[2,3-b]furan-4,9-diones: These compounds are synthesized via similar synthetic routes and have applications in materials science and organic electronics.
The uniqueness of this compound lies in its specific structural features and the presence of the chloro and phenyl groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
923026-61-3 |
|---|---|
分子式 |
C19H13ClO2 |
分子量 |
308.8 g/mol |
IUPAC名 |
7-chloro-5-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H13ClO2/c20-15-7-6-13-8-14-10-22-11-17(21)19(14)18(16(13)9-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChIキー |
NYSSSQCQSOAZTR-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=O)CO1)C(=C3C=C(C=CC3=C2)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
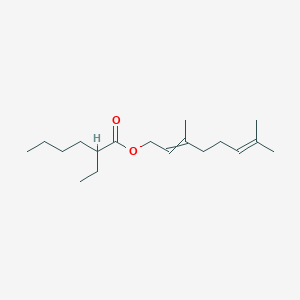
![2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol](/img/structure/B14181171.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)

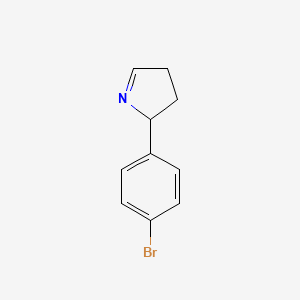
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
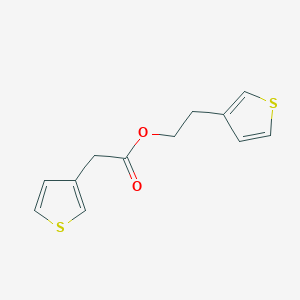
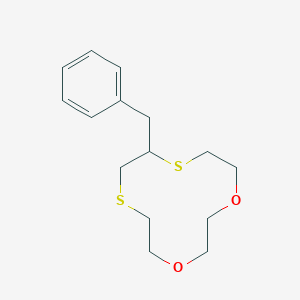
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
